![molecular formula C19H20ClN3 B2751864 2-(1-(2-氯苄基)哌啶-3-基)-1H-苯并[d]咪唑 CAS No. 887218-41-9](/img/structure/B2751864.png)

2-(1-(2-氯苄基)哌啶-3-基)-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific synthesis methods for “2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole” were not found, there are general methods for synthesizing imidazole derivatives. For instance, imidazole can be synthesized from glyoxal, formaldehyde, and ammonia . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .科学研究应用

腐蚀抑制

苯并咪唑衍生物,包括与 2-(1-(2-氯苄基)哌啶-3-基)-1H-苯并[d]咪唑相似的结构,已被研究其腐蚀抑制效果。这些化合物,例如 PMBP、MBP 和 PzMBP,在酸性环境中保护 N80 钢方面显示出显着的抑制效率。这些研究中采用了失重测量、动电位极化和电化学阻抗谱 (EIS) 等技术。此外,傅里叶变换红外 (FTIR) 和紫外-可见光谱、扫描电子显微镜 (SEM) 和原子力显微镜 (AFM) 的使用提供了铁/抑制剂相互作用的证据,突出了其在腐蚀防护应用中的潜力 (Yadav 等,2016)。

抗菌活性

苯并咪唑衍生物,类似于所讨论的化合物,已被合成并评估其抗菌特性。例如,咪唑/苯并三唑类似物取代的哌啶-4-酮衍生物对致病微生物菌株表现出显着的体外抗菌和抗真菌活性。这表明这些化合物在开发新的抗菌剂中的潜在用途 (Ramachandran 等,2011)。

抗结核剂

5-氯-1-(哌啶-4-基)-1H-苯并[d]咪唑-2(3H)-酮的某些衍生物已被合成并表征,以了解其作为抗结核剂的潜力。这些化合物在分子对接和筛选过程后,显示出有希望的抗结核活性,表明它们在解决结核病方面的适用性 (Raju、Sasidhar 和 Vidyadhara,2020)。

药物发现和开发

苯并咪唑衍生物在药物发现和开发中发挥了重要作用。例如,一种结构上与 2-(1-(2-氯苄基)哌啶-3-基)-1H-苯并[d]咪唑相关的化合物,称为 K-604,已被探索为一种有效的抑制剂,在治疗涉及某些酶过表达的疾病中具有潜在应用。这强调了苯并咪唑衍生物在制药行业中的重要性 (Shibuya 等,2018)。

作用机制

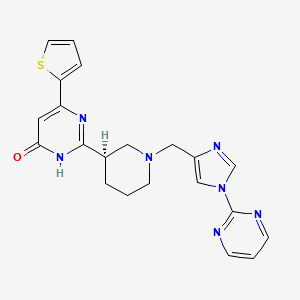

Target of Action

The primary target of this compound is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli .

Mode of Action

The compound interacts with the NLRP3 inflammasome, inhibiting its activation and the subsequent release of IL-1β in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that the compound may act as an inhibitor of NLRP3-dependent pyroptosis .

Biochemical Pathways

The NLRP3 inflammasome is part of the NOD-like receptor (NLR) family of PRRs. It is a multiprotein complex constituted by the NLRP3 protein, the apoptosis-associated speck-like protein containing a caspase-recruiting domain (ASC), and procaspase-1 . By inhibiting the NLRP3 inflammasome, the compound can potentially affect the pathways related to inflammation and cell death.

Result of Action

The inhibition of the NLRP3 inflammasome and the subsequent reduction in IL-1β release suggest that the compound could have anti-inflammatory effects . This could potentially lead to a decrease in inflammation and cell death in the context of diseases where the NLRP3 inflammasome plays a role.

属性

IUPAC Name |

2-[1-[(2-chlorophenyl)methyl]piperidin-3-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3/c20-16-8-2-1-6-14(16)12-23-11-5-7-15(13-23)19-21-17-9-3-4-10-18(17)22-19/h1-4,6,8-10,15H,5,7,11-13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCOSZWKFZCOAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine](/img/structure/B2751782.png)

![9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2751784.png)

![Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2751785.png)

![N-[(3-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2751788.png)

![3-(2-(azepan-1-yl)ethyl)-6-(3-hydroxypropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2751789.png)

![Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2751791.png)

![1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl-](/img/structure/B2751795.png)

![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2751797.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2751799.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2751802.png)